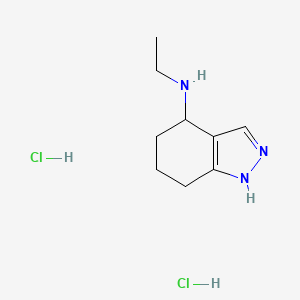

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

Descripción general

Descripción

“N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride” is a chemical compound used in scientific research. It belongs to the family of nitrogen-containing heterocycles, specifically the structurally diverse indazole nuclei . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature .

Synthesis Analysis

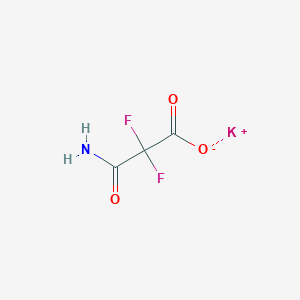

The synthesis of indazoles, including “N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized by the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The derivatives of 4,5,6,7-tetrahydro-2H-indazole have been tested for their antimicrobial properties. These compounds have shown potential in inhibiting the growth of various microorganisms, which could be pivotal in the development of new antibiotics .

Analgesic Properties

Research indicates that certain indazole derivatives exhibit significant analgesic effects. This opens up possibilities for these compounds to be developed into new pain-relieving medications, potentially with fewer side effects than current options .

Anti-inflammatory Uses

Indazole compounds, including the N-Ethyl derivative, have been explored for their anti-inflammatory potential. They could lead to the creation of novel anti-inflammatory drugs that may be more effective or have reduced risk profiles compared to existing treatments .

Anticancer Research

Some indazole derivatives have shown the ability to inhibit cell growth, particularly in colon and melanoma cell lines. This suggests a promising avenue for the development of new anticancer therapies .

Cognitive Enhancement

Indazoles have been implicated in cognitive enhancement, with some studies suggesting their potential use in improving memory and learning capabilities. This could have significant implications for treating cognitive disorders .

Cardiovascular Applications

The structural diversity of indazole nuclei has been of interest for cardiovascular applications, including the development of antihypertensive agents. This could lead to new treatments for high blood pressure and related cardiovascular conditions .

Direcciones Futuras

Indazole and its derivatives, including “N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride”, have aroused great interest due to their wide variety of biological properties . It is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Mecanismo De Acción

Target of Action

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is a derivative of the indazole family . Indazole derivatives have been found to target various proteins and enzymes, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

The compound interacts with its targets, leading to their inhibition, regulation, or modulation . This interaction results in changes in the activity of the targeted proteins and enzymes, affecting the progression of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the function of the targeted proteins and enzymes . The inhibition, regulation, or modulation of these targets can lead to changes in the downstream effects of these pathways, potentially altering disease progression .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its interaction with its targets . By inhibiting, regulating, or modulating the activity of these targets, the compound can alter cellular processes and potentially affect disease progression .

Propiedades

IUPAC Name |

N-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-2-10-8-4-3-5-9-7(8)6-11-12-9;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRMIPHWKHFCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC2=C1C=NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

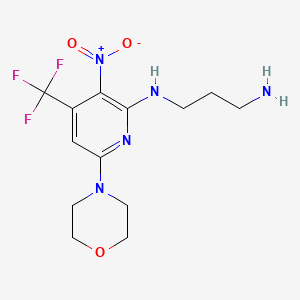

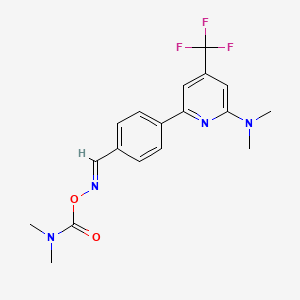

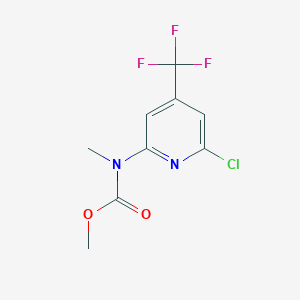

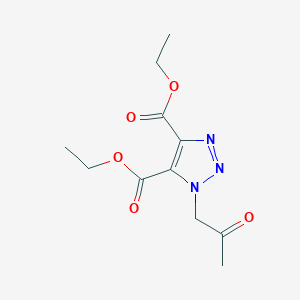

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1406678.png)

![3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide](/img/structure/B1406679.png)

![1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea](/img/structure/B1406681.png)

![Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406685.png)

![4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1406686.png)

![C-[5-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate](/img/structure/B1406692.png)

![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406695.png)

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)

![3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406700.png)